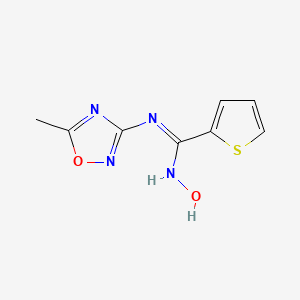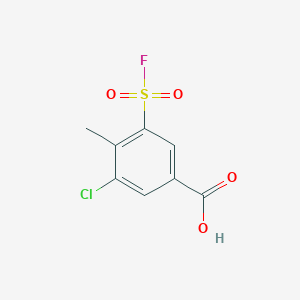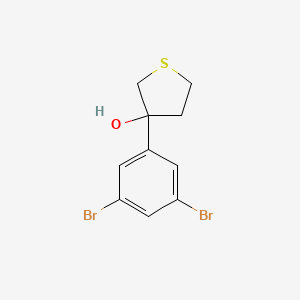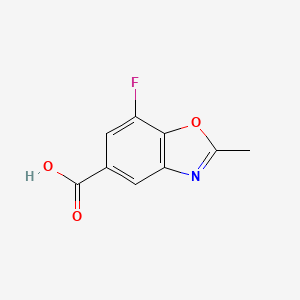
3-Tert-butylpyrrolidine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylpyrrolidine-1-carboximidamide is a chemical compound with the molecular formula C₉H₁₉N₃. It is known for its unique structure, which includes a tert-butyl group attached to a pyrrolidine ring, and a carboximidamide functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylpyrrolidine-1-carboximidamide typically involves the reaction of tert-butylpyrrolidine with cyanamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also helps in scaling up the production process while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butylpyrrolidine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Applications De Recherche Scientifique
3-Tert-butylpyrrolidine-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tert-butylpyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-1-carboximidamide: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
Tert-butylpyrrolidine: Does not have the carboximidamide group, affecting its biological activity and applications.
Uniqueness
3-Tert-butylpyrrolidine-1-carboximidamide is unique due to the presence of both the tert-butyl group and the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H19N3 |
|---|---|
Poids moléculaire |
169.27 g/mol |
Nom IUPAC |
3-tert-butylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C9H19N3/c1-9(2,3)7-4-5-12(6-7)8(10)11/h7H,4-6H2,1-3H3,(H3,10,11) |
Clé InChI |
ZJIDXMMXQROTKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCN(C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)

![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)
